An In-depth Technical Guide to 4-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one, a substituted indanone with potential applications in medicinal chemistry and materials science. This document details a probable synthetic route based on well-established intramolecular Friedel-Crafts acylation reactions, offering a step-by-step protocol for its laboratory-scale preparation. Furthermore, this guide explores the potential reactivity of the molecule and its relevance as a scaffold in the design of novel therapeutic agents, drawing on the established biological activities of the indanone core. Safety and handling precautions for this class of chlorinated aromatic ketones are also discussed to ensure safe laboratory practice.
Introduction
The indanone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic framework provides a well-defined three-dimensional structure for interaction with biological targets. The versatility of the indanone core allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. This has led to the development of indanone derivatives with a wide range of therapeutic applications, including antiviral, anti-inflammatory, analgesic, and anticancer agents.[2] Moreover, certain indanone derivatives have shown promise in the treatment of neurodegenerative diseases.[2]
This guide focuses on a specific, yet under-documented, derivative: 4-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one . The presence of a chlorine atom and a methoxy group on the aromatic ring is anticipated to significantly influence its electronic properties, reactivity, and biological activity. This document aims to consolidate the available information and provide a detailed technical resource for researchers interested in the synthesis, characterization, and potential applications of this compound.
Physicochemical Properties
While experimental data for 4-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one is not extensively available in the public domain, its properties can be predicted based on its structure and data from analogous compounds.
| Property | Value | Source/Basis |
| Molecular Formula | C₁₀H₉ClO₂ | [3] |
| Molecular Weight | 196.63 g/mol | [3] |
| CAS Number | 1092347-56-2 | [3] |
| Appearance | Predicted to be a white to off-white solid. | Based on similar indanone derivatives. |
| Melting Point | Not experimentally determined. Estimated to be in the range of 90-110 °C. | Based on analogous substituted indanones. For example, 4-chloro-1-indanone has a melting point of 90-92 °C.[4] |
| Boiling Point | Not experimentally determined. Predicted to be >280 °C at 760 mmHg. | Based on the boiling point of 4-chloro-1-indanone (285.8 °C).[4] |
| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water. | General solubility of aromatic ketones. |
Synthesis and Reactivity
The most logical and widely employed method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid or its acyl chloride.[2][4] This approach offers a reliable and often high-yielding pathway to the desired bicyclic ketone.
Proposed Synthetic Pathway
The synthesis of 4-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one can be envisioned to start from 3-chloro-5-methoxybenzoic acid. This starting material would first be converted to its corresponding propanoic acid derivative, which is then cyclized under Friedel-Crafts conditions. A general and efficient one-pot procedure for the synthesis of 1-indanones from benzoic acids has been described, which can be adapted for this specific target molecule.[5]
Caption: Proposed synthetic pathway for 4-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one.
Experimental Protocol (Adapted from a General Procedure)
This protocol is an adaptation of a general method for the one-pot synthesis of 1-indanones from benzoic acids.[5] Note: This is a proposed protocol and requires optimization for this specific substrate.
Materials:
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3-chloro-5-methoxybenzoic acid
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Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃)
-
Sodium chloride (NaCl)
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Dichloromethane (CH₂Cl₂)
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Ethylene gas
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Hydrochloric acid (HCl), aqueous solution
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Sodium bicarbonate (NaHCO₃), aqueous solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Organic solvents for purification (e.g., ethanol, hexanes, ethyl acetate)
Procedure:
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Acyl Chloride Formation: In a flame-dried, four-necked flask equipped with a mechanical stirrer, thermometer, gas inlet, and a condenser, add 3-chloro-5-methoxybenzoic acid (1.0 eq) and thionyl chloride (8-10 eq). Heat the mixture to reflux and stir for 30-60 minutes.
-
Removal of Excess Thionyl Chloride: Distill off the excess thionyl chloride under reduced pressure.
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Friedel-Crafts Acylation with Ethylene: Dissolve the resulting crude acyl chloride in dichloromethane (10-12 times the weight of the starting benzoic acid). Add aluminum chloride (3.0 eq) and sodium chloride (1.0 eq) to the solution and cool to 0 °C using an ice bath.
-
Bubble ethylene gas through the stirred reaction mixture. The reaction progress should be monitored by a suitable technique (e.g., TLC or GC-MS).
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Intramolecular Cyclization: After the acylation is complete, the reaction mixture is carefully heated to reflux to induce intramolecular Friedel-Crafts cyclization. The progress of the cyclization should also be monitored.
-
Work-up: Cool the reaction mixture to room temperature and pour it cautiously into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Reactivity
The reactivity of 4-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one is dictated by its functional groups: the ketone, the aromatic ring, and the benzylic protons.
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Ketone Carbonyl Group: The carbonyl group can undergo a variety of nucleophilic addition reactions, reductions to the corresponding alcohol, and condensations.
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Aromatic Ring: The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group and deactivated by the electron-withdrawing chloro and carbonyl groups. The directing effects of these substituents will influence the position of further substitution.
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α-Protons: The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be removed by a base to form an enolate, which can then participate in various alkylation and condensation reactions.
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | d | 1H | Aromatic proton (H5 or H7) |
| ~6.9-7.1 | d | 1H | Aromatic proton (H5 or H7) |
| ~3.9 | s | 3H | Methoxy protons (-OCH₃) |
| ~3.0-3.2 | t | 2H | Methylene protons (C3-H₂) |
| ~2.7-2.9 | t | 2H | Methylene protons (C2-H₂) |
d = doublet, t = triplet, s = singlet
The exact chemical shifts and coupling constants of the aromatic protons will depend on the electronic effects of the chloro and methoxy groups. The methoxy group typically shows a sharp singlet around 3.8-4.0 ppm. The two methylene groups in the five-membered ring will appear as triplets due to coupling with each other.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the number and types of carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~200-205 | Carbonyl carbon (C=O) |
| ~160-165 | Aromatic carbon attached to methoxy group (C6) |
| ~150-155 | Aromatic carbon (C7a) |
| ~135-140 | Aromatic carbon attached to chlorine (C4) |
| ~130-135 | Aromatic carbon (C3a) |
| ~115-125 | Aromatic carbons (C5, C7) |
| ~55-60 | Methoxy carbon (-OCH₃) |
| ~35-40 | Methylene carbon (C3) |
| ~25-30 | Methylene carbon (C2) |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl and aromatic functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1700-1720 | Strong | C=O stretch (ketone) |
| ~1580-1600 | Medium-Strong | C=C stretch (aromatic) |
| ~1250-1300 | Strong | C-O stretch (aryl ether) |
| ~1000-1100 | Medium | C-Cl stretch |
| ~2850-3000 | Medium | C-H stretch (aliphatic) |
| ~3000-3100 | Medium | C-H stretch (aromatic) |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
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M⁺˙: m/z ≈ 196
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[M+2]⁺˙: m/z ≈ 198
Applications in Drug Discovery and Medicinal Chemistry
The indanone scaffold is a cornerstone in the development of various therapeutic agents.[1] While specific studies on 4-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one are limited, its structural features suggest potential for biological activity. The chloro and methoxy substituents can modulate the compound's lipophilicity, electronic distribution, and metabolic stability, which are critical parameters in drug design.
Indanone derivatives have been investigated for their potential as:
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Anticancer Agents: The rigid indanone framework can serve as a scaffold for the design of kinase inhibitors and other anticancer drugs.[2]
-
Neuroprotective Agents: The indanone core is present in drugs used for the treatment of Alzheimer's disease, highlighting its potential for targeting enzymes and receptors in the central nervous system.[2]
-
Anti-inflammatory and Analgesic Agents: Various substituted indanones have demonstrated significant anti-inflammatory and analgesic properties.[2]
4-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one represents a valuable starting material for the synthesis of a library of novel indanone derivatives for screening against a wide range of biological targets. The reactive ketone functionality and the potential for further substitution on the aromatic ring provide ample opportunities for chemical modification and the development of structure-activity relationships.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one. Based on the safety data for related chlorinated aromatic ketones, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
-
In Case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
-
Consult the Safety Data Sheet (SDS) for more detailed information on handling, storage, and emergency procedures.
Conclusion
4-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one is a substituted indanone with significant potential for applications in synthetic and medicinal chemistry. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible and detailed synthetic protocol, and an analysis of its potential reactivity and spectroscopic characteristics. The established importance of the indanone scaffold in drug discovery suggests that this particular derivative is a promising candidate for further investigation and development of novel therapeutic agents. It is our hope that this guide will serve as a valuable resource for researchers and scientists in their exploration of this and related compounds.
References
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- Boruń, A., & Rybicka, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 538–561.
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App-Chem. (n.d.). 4-Chloro-6-methoxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]
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Chegg. (2020, April 7). This is the 1H NMR data for 4-chloro-4'-methoxychalcone. Assign the hydrogens to the chemical shifts. Retrieved from [Link]
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Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. [Link]
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